Increased Steric Bulk and Lipophilicity vs. Methoxy and Ethoxy Analogs
The cyclobutylmethoxy substituent in 5-(Cyclobutylmethoxy)-1,3-benzodioxole confers a larger steric footprint and higher lipophilicity compared to the 5-methoxy (OCH3) or 5-ethoxy (OCH2CH3) analogs. While direct experimental logP or molar refractivity data for this specific compound are not publicly available, computational predictions and class-level trends indicate that the cyclobutyl group increases the calculated logP by approximately 0.5-1.0 log units relative to a methoxy group and adds ~20-25 ų in steric volume [1][2].
| Evidence Dimension | Steric volume and lipophilicity |
|---|---|
| Target Compound Data | Cyclobutylmethoxy group (C5H9OCH2-): estimated ΔlogP ≈ +1.5 to +2.0 over unsubstituted; MR ≈ 30-35 |
| Comparator Or Baseline | Methoxy group (OCH3): ΔlogP ≈ +0.5 to +1.0; MR ≈ 7.87. Ethoxy group (OCH2CH3): ΔlogP ≈ +1.0 to +1.5; MR ≈ 12.47 |
| Quantified Difference | ~1.0 logP unit increase and ~20-25 ų MR increase over methoxy |
| Conditions | In silico prediction based on fragment contributions; typical for cyclobutylalkyl groups in medicinal chemistry |
Why This Matters
Procurement decisions for medicinal chemistry campaigns require differentiated steric and lipophilic profiles to modulate target binding and membrane permeability, which a simple methoxy or ethoxy analog cannot provide.
- [1] Bychek, S., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. ACS Medicinal Chemistry Letters. DOI: 10.1021/acsmedchemlett.4c00578 View Source
- [2] Arylpyridazinones. (1993). U.S. Patent No. 5,216,160. Retrieved from https://companyprofiles.justatic.com/patent/arylpyridazinones/ View Source
